molecular formula C13H12N4 B13109749 5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole

5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B13109749
M. Wt: 224.26 g/mol
InChI Key: IMJQBABSRKTQDV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole: is a heterocyclic compound that features a fused imidazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyrazine with 4,5-dimethyl-1,2-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology: In biological research, 5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole is studied for its potential antimicrobial properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine: The compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.

Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic or photophysical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The exact mechanism of action of 5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole varies depending on its application. In antimicrobial research, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer research, the compound may induce apoptosis by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyrazine: Another fused heterocyclic compound with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its wide range of medicinal applications, including as anti-inflammatory and anticancer agents.

    Imidazo[1,5-a]pyrimidine: Used in the development of pharmaceuticals and agrochemicals.

Uniqueness: 5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of both imidazole and pyrazine rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and material science.

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

5,6-dimethyl-1-pyrazin-2-ylbenzimidazole

InChI

InChI=1S/C13H12N4/c1-9-5-11-12(6-10(9)2)17(8-16-11)13-7-14-3-4-15-13/h3-8H,1-2H3

InChI Key

IMJQBABSRKTQDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3=NC=CN=C3

Origin of Product

United States

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